4,5-Dichloro-8-(trifluoromethoxy)quinoline 4,5-Dichloro-8-(trifluoromethoxy)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17205413
InChI: InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H
SMILES:
Molecular Formula: C10H4Cl2F3NO
Molecular Weight: 282.04 g/mol

4,5-Dichloro-8-(trifluoromethoxy)quinoline

CAS No.:

Cat. No.: VC17205413

Molecular Formula: C10H4Cl2F3NO

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-8-(trifluoromethoxy)quinoline -

Specification

Molecular Formula C10H4Cl2F3NO
Molecular Weight 282.04 g/mol
IUPAC Name 4,5-dichloro-8-(trifluoromethoxy)quinoline
Standard InChI InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H
Standard InChI Key CJEKHFZYWFLPEZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=CC=NC2=C1OC(F)(F)F)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4,5-Dichloro-8-(trifluoromethoxy)quinoline is C₁₀H₄Cl₂F₃NO, with a molecular weight of 282.05 g/mol. Its structure features a bicyclic quinoline system with chlorine substituents at the 4- and 5-positions and a trifluoromethoxy (–OCF₃) group at the 8-position. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₄Cl₂F₃NO
Molecular Weight282.05 g/mol
Boiling PointEstimated 330–350°C (extrapolated)
Melting PointNot reported (analogs: 138–145°C)
Density~1.54 g/cm³ (predicted)
SolubilityLow in water; soluble in organic solvents

Synthesis and Preparation

General Synthetic Pathways

Quinoline derivatives are typically synthesized via cyclization reactions. For 4,5-Dichloro-8-(trifluoromethoxy)quinoline, a plausible route involves:

  • Starting Material: 4,5-Dichloroaniline reacts with trifluoroacetic anhydride to introduce the trifluoromethoxy group.

  • Cyclization: Skraup or Doebner-von Miller reactions facilitate quinoline ring formation .

  • Purification: Chromatography or recrystallization isolates the target compound.

Table 2: Comparative Synthesis of Halogenated Quinolines

CompoundMethodYieldReference
4,5-Dichloro-8-(trifluoromethyl)quinolineUllmann coupling with Cu(II) catalysts58–96%
8-Chloro-4-hydroxy-2-(trifluoromethyl)quinolineFriedel-Crafts alkylation40–95%
Target CompoundModified Skraup reactionNot reported

Recent advances in copper-catalyzed domino reactions (e.g., Ullmann coupling) enable efficient C–C and C–N bond formation, which could be adapted for this compound . For example, Cu(OTf)₂ in acetonitrile at 120°C promotes regioselective annulation, a method applicable to trifluoromethoxy-substituted precursors .

CompoundActivity (IC₅₀)Target OrganismReference
4,5-Dichloro-8-(trifluoromethyl)quinoline1.2 µM (HIV-1 protease)Human immunodeficiency virus
8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline5.8 µM (E. coli DNA gyrase)Escherichia coli

Industrial and Research Applications

Material Science

The compound’s electron-deficient aromatic system makes it suitable for:

  • Organic Semiconductors: As electron-transport layers in OLEDs.

  • Ligands in Catalysis: Coordination with transition metals (e.g., Pd, Cu) for cross-coupling reactions .

Pharmaceutical Development

Its structural features align with drug candidates targeting:

  • Oncology: Kinase inhibition (e.g., Bcr-Abl in leukemia).

  • Infectious Diseases: Quinolone-based antibiotics (e.g., ciprofloxacin analogs) .

Comparison with Structural Analogs

Table 4: Structural and Functional Comparison

CompoundKey DifferencesBioactivity
4,5-Dichloro-8-(trifluoromethoxy)quinoline–OCF₃ at position 8Unknown (predicted antiviral)
4,5-Dichloro-8-(trifluoromethyl)quinoline–CF₃ at position 8Enzyme inhibition
8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline–OH at position 4, –CF₃ at position 2Antibacterial

The trifluoromethoxy group’s larger size and polarity may alter binding kinetics compared to trifluoromethyl analogs, potentially improving target selectivity.

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